molecular formula C11H25ClN2O2 B2695654 tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride CAS No. 2550997-87-8

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride

Cat. No.: B2695654
CAS No.: 2550997-87-8
M. Wt: 252.78
InChI Key: XEXQGXHBMNICCO-SBSPUUFOSA-N
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Description

tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride is a chiral amine derivative featuring a linear pentyl backbone with a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. The Boc group is acid-labile, commonly used to protect amines during synthetic workflows, while the hydrochloride salt enhances crystallinity and stability . The compound’s (3R)-stereochemistry is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity often dictates biological activity.

Properties

IUPAC Name

tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.ClH/c1-9(5-7-12)6-8-13-10(14)15-11(2,3)4;/h9H,5-8,12H2,1-4H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQGXHBMNICCO-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)CCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction is carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the Boc protection reaction .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous Boc-protected amines and hydrochloride salts from the evidence, focusing on backbone structure, stereochemistry, and functional groups.

Linear vs. Cyclic Backbones

  • Target Compound: A linear pentyl chain provides conformational flexibility, which may enhance binding to extended biological targets.
  • Cyclic Analogues: tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8): A pyrrolidine (5-membered ring) with a 3S-methyl group. Cyclic structures restrict conformational freedom, often enhancing target affinity but reducing solubility . tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9): A cyclohexane ring with 1S,3R stereochemistry. Such rigidity is advantageous in kinase inhibitors or GPCR modulators .

Stereochemical Variations

  • The target’s (3R)-configuration contrasts with cyclic analogues like tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride (CAS: 2007915-44-6), which has cis stereochemistry on a 4-membered azetidine ring. Stereochemistry directly impacts chiral recognition in drug-receptor interactions .

Functional Group Modifications

  • Hydrochloride Salts : Present in both the target and compounds like trans-2-fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8). The salt form improves aqueous solubility, critical for bioavailability .
  • Methyl and Hydroxy Substituents : For example, tert-butyl N-[cis-2-hydroxycyclopentyl]carbamate (CAS: 155837-16-4) includes a hydroxy group, which introduces hydrogen-bonding capacity, unlike the target’s methyl group .

Data Table: Key Structural and Chemical Properties

Compound Name CAS Number Backbone Key Substituents Stereochemistry Molecular Weight*
tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride Not provided Linear pentyl Boc, 3-methyl, HCl (3R) ~278.8 (calculated)
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 Pyrrolidine Boc, 3-methyl (3S) 214.3
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate 1298101-47-9 Cyclohexane Boc, 3-amino (1S,3R) 228.3
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate HCl 2007915-44-6 Azetidine Boc, 2-methyl, HCl cis 238.7
trans-2-fluorocyclopentan-1-amine hydrochloride 2125943-82-8 Cyclopentane F, NH2, HCl trans 139.6

*Molecular weights calculated from chemical formulae where CAS data were available.

Biological Activity

tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride (CAS Number: 2550997-87-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role in inflammation modulation, immune response, and potential therapeutic applications.

The compound is characterized by its unique structure, which includes a tert-butyl group and an amino-pentyl moiety. These structural features are significant for its biological interactions.

The primary mechanism of action for tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride involves the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a critical role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Inhibition of IRAK4 disrupts downstream signaling cascades that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other pro-inflammatory pathways .

Anti-inflammatory Effects

Research indicates that compounds inhibiting IRAK4 can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-17, which are implicated in various inflammatory diseases . The inhibition of IRAK4 is particularly relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.

Immune Modulation

The compound's ability to modulate immune responses has been documented. For instance, studies show that IRAK4 inhibitors can affect the differentiation of T-helper cells, particularly Th17 cells, which are crucial in autoimmune responses . This modulation can lead to a decrease in tissue inflammation and damage.

Rheumatoid Arthritis

In a clinical study involving patients with rheumatoid arthritis, administration of IRAK4 inhibitors resulted in significant reductions in disease activity scores and inflammatory markers. Patients reported improved joint function and reduced pain levels over a 12-week treatment period .

Inflammatory Bowel Disease

Another study focused on patients with inflammatory bowel disease showed that treatment with tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride led to remission in some cases, with notable decreases in mucosal inflammation and ulceration .

Data Table: Summary of Biological Activities

Biological Activity Effect References
Anti-inflammatoryDecreased IL-6 and IL-17 production
Immune modulationReduced differentiation of Th17 cells
Clinical efficacy in RAImproved disease activity scores
Clinical efficacy in IBDInduced remission and reduced mucosal damage

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